molecular formula C11H12O B1585117 5-Methyl-1-tetralone CAS No. 6939-35-1

5-Methyl-1-tetralone

Cat. No. B1585117
CAS RN: 6939-35-1
M. Wt: 160.21 g/mol
InChI Key: ZYBCYRGGMARDQI-UHFFFAOYSA-N
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Description

5-Methyl-1-tetralone is a chemical compound with the molecular formula C11H12O . It is a derivative of tetralone, which is a bicyclic aromatic hydrocarbon and a ketone .


Synthesis Analysis

The synthesis of 5-Methyl-1-tetralone involves several steps. One method involves the oxidation of 1,2,3,4-tetrahydronaphthalene, which gradually forms the 1-hydroperoxide with atmospheric oxygen . Another method involves Friedel-Crafts reactions, where the starting compound 4-phenylbutanoic acid is converted into 1-tetralone . The transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone has also been reported .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1-tetralone consists of a benzene ring fused with a cyclohexanone . The molecular weight of this compound is 160.21 g/mol .


Chemical Reactions Analysis

5-Methyl-1-tetralone can undergo various chemical reactions. For instance, it can participate in the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . It can also be involved in the formation of hydroxy ketone .


Physical And Chemical Properties Analysis

5-Methyl-1-tetralone is a colorless oil with a faint odor . It has a molecular weight of 160.21 g/mol . The compound is insoluble in water but soluble in organic solvents .

Scientific Research Applications

  • Pharmaceuticals

    • Application : 1-Tetralone is used as a starting material for agricultural and pharmaceutical agents . The carbon skeleton of 1-tetralone is found in natural products such as Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) from the family of Aristolochiaceae used in traditional Chinese medicine .
    • Method : The starting compound 4-phenylbutanoic acid is accessible from 3-benzoylpropanoic acid via catalytic hydrogenation, using a palladium contact catalyst . The intramolecular cyclization of 4-phenylbutanoic acid to 1-tetralone is catalyzed by polyphosphoric acid .
    • Results : The synthesis of 1-tetralone provides a key intermediate for the production of various pharmaceutical agents .
  • Synthesis of (-)-Dezocine

    • Application : 7-methoxy-1-tetralone, a derivative of 1-tetralone, is an essential intermediate for the opioid analgesic drug (-)-dezocine .
    • Method : Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced and treated with MeSO3H to form 7-methoxy-1-tetralone .
    • Results : The flow protocol in this work provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) .
  • Synthesis of ARQ-501

    • Application : 8-Methoxy1-tetralone is a valuable starting material in the synthesis of ARQ-501, a fully synthetic version of β-lapachone and a promising anticancer agent currently in multiple Phase II clinical trials .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : ARQ-501 is effective against human ovarian cancer and prostate cancer xenografts in mice .
  • Enantioselective Separation

    • Application : 2-Methyl-1-tetralone was used in enantioselective separation of indan, tetralin and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The results or outcomes of this application are not mentioned in the source .
  • Synthesis of 1-Naphthol

    • Application : 1-Tetralone is used in the synthesis of 1-naphthol by aromatization . 1-Naphthol is the starting material for the insecticides carbaryl and the beta-blockers propranolol .
    • Method : The synthesis involves contact with platinum catalysts at 200 to 450 °C .
    • Results : The synthesis of 1-naphthol provides a key intermediate for the production of various insecticides and beta-blockers .
  • Enantioselective Hydrogenation

    • Application : 2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The results or outcomes of this application are not mentioned in the source .
  • Synthesis of 1-Naphthol

    • Application : 1-Tetralone is used in the synthesis of 1-naphthol by aromatization . 1-Naphthol is the starting material for the insecticides carbaryl and the beta-blockers propranolol .
    • Method : The synthesis involves contact with platinum catalysts at 200 to 450 °C .
    • Results : The synthesis of 1-naphthol provides a key intermediate for the production of various insecticides and beta-blockers .
  • Enantioselective Hydrogenation

    • Application : 2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The results or outcomes of this application are not mentioned in the source .

Safety And Hazards

When handling 5-Methyl-1-tetralone, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or inhalation, seek medical attention immediately .

Future Directions

The carbon skeleton of 1-tetralone, which includes 5-Methyl-1-tetralone, is found in natural products such as Aristelegone A from the family of Aristolochiaceae used in traditional Chinese medicine . This suggests potential future directions in the exploration of its medicinal properties.

properties

IUPAC Name

5-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCYRGGMARDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052438
Record name 3,4-Dihydro-5-methylnaphthalen-1(2H)-one
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Molecular Weight

160.21 g/mol
Source PubChem
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Product Name

5-Methyl-1-tetralone

CAS RN

6939-35-1
Record name 5-Methyl-1-tetralone
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Record name 5-Methyl-1-tetralone
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Record name 5-Methyl-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl-
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Record name 3,4-Dihydro-5-methylnaphthalen-1(2H)-one
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Record name 5-METHYL-1-TETRALONE
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Synthesis routes and methods I

Procedure details

5-Methyl-1-tetralone was prepared from o-tolualdehyde according to the literature (J. Med Chem 1997, 40, 3014–3024). Treatment of 5-methyl-1-tetralone with selenium dioxide as described in Reference Example 1A yielded 5-methyl-[1,2]naphthoquinone. This was reacted with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (22.0 g, 116 mmol) in methanol (132 mL) was added sulfuric acid (22.7 g, 231 mmol) and the solution was heated to 60° C. for 4 h. Crystallization started when the solution was cooled, and then water (130 mL) was added. The slurry was filtered and the solid dried under vacuum to afford methyl 5-oxo-5,6,7,8-tetrahydronapthalene (20.6 g, 101 mmol, 87%) as an off-white solid. MS ESI calcd for C12H12O3 [M+H]+ 205, found 205.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JS Kaltenbronn - Journal of Medicinal Chemistry, 1973 - ACS Publications
… When 4- or 5-methyl-1 -tetralone (lb,c) was the starting point of the sequence, the side chain was eventually functionalized usingNBS. When 1 -tetralone (la) was the starting point, a …
Number of citations: 18 pubs.acs.org
KH Bell - Australian Journal of Chemistry, 1969 - CSIRO Publishing
… 8-Acetoxy-5-methyl-1-tetralone (109 mg, 0.6 mmole), sodium borohydride (79 mg of 96% purity, 2 mmole), and ethanol (20 ml) were stirred at 18-22" for 20 hr. The solvent was removed …
Number of citations: 28 www.publish.csiro.au
RG Cooke, H Dowd, W Segal - Australian Journal of Chemistry, 1953 - CSIRO Publishing
… The product was evidently 3-hydroxy-5-methyl-1,4-naphthoquinone since it was not identical with 2-hydroxy-5-methyl-l,4-naphthoquinone prepared from 5-methyl-1-tetralone by the …
Number of citations: 33 www.publish.csiro.au
X Zhang, JE De Los Angeles, MY He… - Journal of medicinal …, 1997 - ACS Publications
… After 1 h, a solution of 5-methyl-1-tetralone (9c, 0.46 g, 2.9 mmol) in 2 mL of dry CH 2 Cl 2 was added and stirring was continued overnight. Saturated NH 4 Cl solution was added to …
Number of citations: 33 pubs.acs.org
FG Morin, WJ Horton, DM Grant… - Journal of the …, 1983 - ACS Publications
Carbon-13chemical shift data havebeen acquired for 36 methylated tetralins and tetrahydroanthracenes. A least-squares regression analysis has been undertaken on the ring …
Number of citations: 34 pubs.acs.org
SS Hecht, WE Bondinell… - Journal of the National …, 1974 - academic.oup.com
The 6 methylchrysene isomers, synthesized in greater than 99.9% purity via unambiguous routes, and chrysene were tested for complete carcinogenicity and tumor-initiating activity on …
Number of citations: 167 academic.oup.com
M HIRAKURA, M YANAGITA… - The Journal of Organic …, 1961 - ACS Publications
Tin· rrnmmgcmrnt of the iwin-dienoneaeetic acid (IVa) in acetic anhydride-sulfuric acid furnished predominantly the p-eresol IX), whereas with 50% sulfuric acid the unexpectedm-cresol …
Number of citations: 5 pubs.acs.org
G Rovnyak, PA Diassi, SD Levine… - Journal of Medicinal …, 1973 - ACS Publications
The synthesis and antiinflammatory activities of (a-cyclopropyl-p-tolyl) acetic acid (1) and related compounds are presented. The nature of the products formed during cyanide …
Number of citations: 13 pubs.acs.org
N Vicker, L Burgess, IS Chuckowree… - Journal of medicinal …, 2002 - ACS Publications
… The following tetralones were prepared: 5-methyl-1-tetralone; 15 5-fluoro-1-tetralone; 15 5,6-dimethoxy-1-tetralone; 14 5-bromo-1-tetralone; 16 5-cyano-1-tetralone was prepared from 5…
Number of citations: 163 pubs.acs.org
K Samanta, A Sarkar, AK Sarkar, GK Kar - ChemistrySelect, 2021 - Wiley Online Library
… b) was achieved starting from 5-methyl-1-tetralone (1 b). 1-bromo-3,4-dihydro-5-mehylnaphthalen-2-carbaldehyde (2 b) was achieved (in 64 % yield) from 5-methyl-1-tetralone (1 b) by …

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